Calcium naphthalen-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium naphthalen-2-yl phosphate is an organophosphate compound that combines calcium ions with naphthalen-2-yl phosphate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium naphthalen-2-yl phosphate can be synthesized through a reaction between calcium salts and naphthalen-2-yl phosphate. One common method involves the precipitation of this compound from an aqueous solution containing calcium chloride and sodium naphthalen-2-yl phosphate. The reaction is typically carried out at room temperature with constant stirring to ensure complete precipitation .
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation methods similar to the laboratory synthesis. The process may include additional steps such as filtration, washing, and drying to obtain a pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium naphthalen-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The naphthalen-2-yl group can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl phosphate derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new chemical groups into the naphthalen-2-yl moiety .
Wissenschaftliche Forschungsanwendungen
Calcium naphthalen-2-yl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in medical imaging agents.
Industry: This compound is used in the production of specialty chemicals and materials, including coatings and polymers
Wirkmechanismus
The mechanism of action of calcium naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, influencing various cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-naphthyl dihydrogen phosphate: An aryl phosphate resulting from the formal condensation of phosphoric acid with 2-naphthol.
1-naphthyl phosphate, calcium salt trihydrate: A similar compound with a different naphthyl group position.
Uniqueness
Calcium naphthalen-2-yl phosphate is unique due to its specific combination of calcium ions and naphthalen-2-yl phosphate, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
83817-45-2 |
---|---|
Molekularformel |
C10H7CaO4P |
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
calcium;naphthalen-2-yl phosphate |
InChI |
InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+2/p-2 |
InChI-Schlüssel |
MPIBXADBMJKANU-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Ca+2] |
Verwandte CAS-Nummern |
13095-41-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.